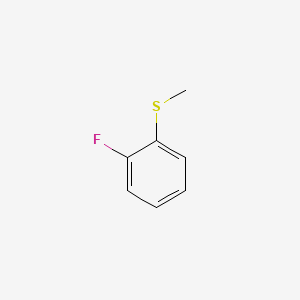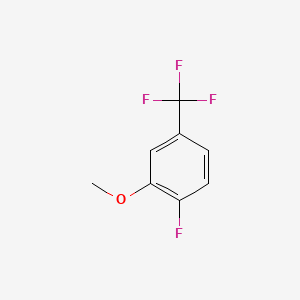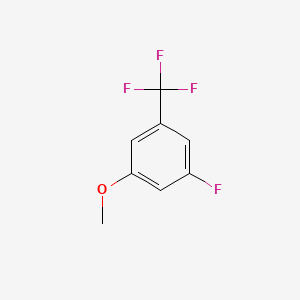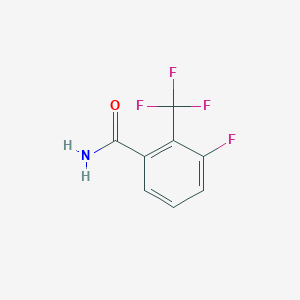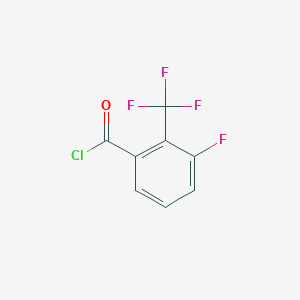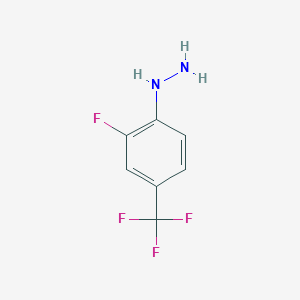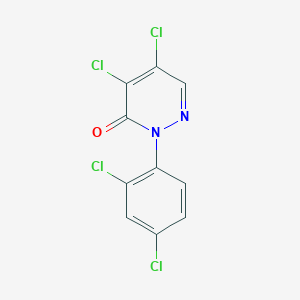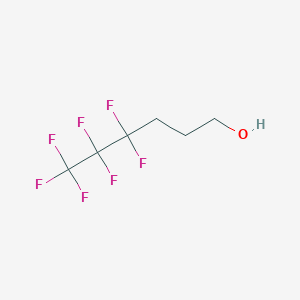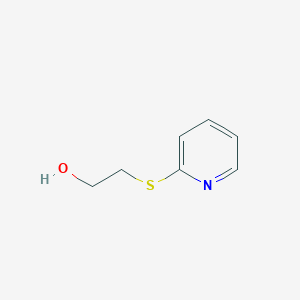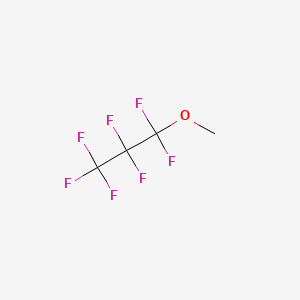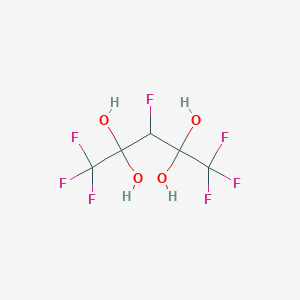
Ácido 2-(3-fenil-tioureido)butírico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenyl-thioureido)-butyric acid is an organic compound characterized by the presence of a thiourea group attached to a butyric acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenyl group attached to the thiourea moiety enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for research and industrial applications.
Aplicaciones Científicas De Investigación
2-(3-Phenyl-thioureido)-butyric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and Michael additions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-thioureido)-butyric acid typically involves the reaction of an isothiocyanate with an amino acid. One common method includes the following steps:
Starting Materials: Isothiocyanates and amino acids.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and water at room temperature.
Procedure: The isothiocyanate (20 mmol) is added to a solution of the amino acid (20 mmol) in THF and water. Sodium hydroxide (22 mmol) is added to the mixture, and the reaction is stirred for 24 hours. The pH is then adjusted to 2-3 using hydrochloric acid, and the solvents are removed under vacuum.
Industrial Production Methods: Industrial production methods for 2-(3-Phenyl-thioureido)-butyric acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and continuous flow reactors may be used to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Phenyl-thioureido)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenyl-thioureido)-butyric acid involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can act as a hydrogen bond donor, facilitating interactions with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to its biological effects. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
- 2-(3-Phenyl-thioureido)-acetamide
- 2-(3-Phenyl-thioureido)-cyclopentanecarbonitrile
- 2-(3-Phenyl-thioureido)-ethyl-carbamic acid
Comparison: 2-(3-Phenyl-thioureido)-butyric acid is unique due to its butyric acid backbone, which provides additional functional groups for chemical reactions and interactions. Compared to 2-(3-Phenyl-thioureido)-acetamide, it has a longer carbon chain, which can influence its solubility and reactivity. The cyclopentanecarbonitrile derivative has a cyclic structure, which can affect its steric properties and reactivity. The ethyl-carbamic acid derivative has a different functional group, which can alter its chemical behavior and applications .
Propiedades
IUPAC Name |
2-(phenylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNONSSGXKLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
